Carbonic Anhydrase Isoform Inhibition Profile: Subnanomolar CA II and CA IX Potency with Selectivity Over CA I and CA XII
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol exhibits potent inhibition of carbonic anhydrase II (CA II) and CA IX, with Ki values of 0.480 nM and 0.530 nM, respectively, as determined by stopped-flow CO2 hydration assay [1]. In contrast, its affinity for CA XII is markedly lower (Ki = 8.60 nM), yielding an 18-fold selectivity for CA II over CA XII [2]. This profile differs from many classical sulfonamide CA inhibitors that often show broader isoform inhibition or distinct selectivity patterns [3].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA II: Ki = 0.480 nM; CA IX: Ki = 0.530 nM; CA XII: Ki = 8.60 nM; CA I: Ki = >50,000 nM |
| Comparator Or Baseline | Classical sulfonamide CA inhibitors (e.g., acetazolamide) typically show Ki values in low nM range for CA II and CA IX, but often with less pronounced CA II/CA XII selectivity |
| Quantified Difference | Target compound demonstrates 18-fold selectivity for CA II over CA XII; no measurable inhibition of CA I up to 50 µM |
| Conditions | Stopped-flow CO2 hydration assay with 15 min preincubation, human recombinant enzymes |
Why This Matters
The subnanomolar potency for CA II and CA IX, combined with substantial selectivity over CA XII and CA I, suggests utility in applications requiring targeted inhibition of specific CA isoforms, such as glaucoma (CA II) or tumor-associated CA IX.
- [1] BindingDB. BDBM50531527 CHEMBL4462653. Inhibition of human carbonic anhydrase 2. 2024. View Source
- [2] BindingDB. BDBM50531527 CHEMBL4462653. Inhibition of human carbonic anhydrase 9 and 12. 2024. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
